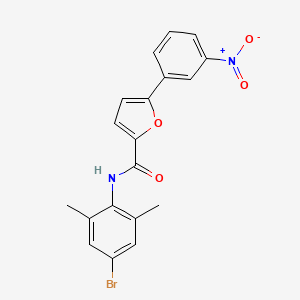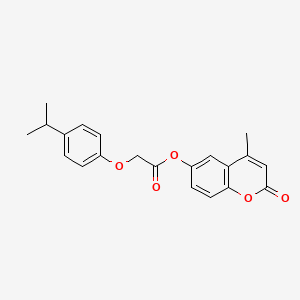![molecular formula C15H16ClFN2O2S B4824525 3-chloro-4-fluoro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4824525.png)
3-chloro-4-fluoro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide
Overview
Description
3-chloro-4-fluoro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a benzothiophene core, which is a fused ring system consisting of a benzene ring and a thiophene ring. The compound also contains a morpholine moiety, which is a six-membered ring containing both nitrogen and oxygen atoms. The presence of chlorine and fluorine atoms further adds to the complexity and potential reactivity of the compound.
Preparation Methods
The synthesis of 3-chloro-4-fluoro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core, the introduction of the morpholine moiety, and the incorporation of the chlorine and fluorine atoms. One common synthetic route involves the following steps:
Formation of the Benzothiophene Core: This can be achieved through a Friedel-Crafts acylation reaction, where a benzene ring is acylated with a thiophene derivative in the presence of a Lewis acid catalyst.
Introduction of the Morpholine Moiety: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with morpholine.
Incorporation of Chlorine and Fluorine Atoms: This can be done through halogenation reactions, where chlorine and fluorine atoms are introduced using appropriate halogenating agents.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.
Chemical Reactions Analysis
3-chloro-4-fluoro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles (e.g., amines, thiols).
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and pressures.
Scientific Research Applications
3-chloro-4-fluoro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of specific kinases or proteases, resulting in the suppression of cell proliferation or the induction of apoptosis. The exact molecular targets and pathways involved can vary depending on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
3-chloro-4-fluoro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:
3-chloro-2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline: This compound has a similar structure but lacks the benzothiophene core, which may result in different chemical and biological properties.
4-fluoro-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide: This compound contains a morpholine ring and a benzene ring but differs in the presence of an indole moiety instead of a benzothiophene core.
3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide:
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(2-morpholin-4-ylethyl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN2O2S/c16-13-12-10(17)2-1-3-11(12)22-14(13)15(20)18-4-5-19-6-8-21-9-7-19/h1-3H,4-9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADXSDYUXZXTLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=C(C3=C(C=CC=C3S2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B4824455.png)
![N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHANESULFONAMIDE](/img/structure/B4824456.png)
![N-(naphthalen-2-yl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4824468.png)
![3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4824480.png)

![6-cyclopropyl-N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4824488.png)
![2-[1-(2-METHOXYPHENYL)-5,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE](/img/structure/B4824493.png)
![2-(2-chlorophenyl)-N-[4-(piperidine-1-carbonyl)phenyl]acetamide](/img/structure/B4824508.png)
![6-bromo-2-(4-butylphenyl)-4-{[4-(4-ethylbenzyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4824516.png)

![isopropyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4824522.png)
![4-bromo-N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4824524.png)
![4-methyl-2-(methylthio)-6-[(2-phenoxyethyl)thio]pyrimidine](/img/structure/B4824528.png)
![(2E)-6-benzyl-2-(2,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4824541.png)
